molecular formula C16H24O5 B12527842 Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate CAS No. 653563-86-1

Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate

Cat. No.: B12527842
CAS No.: 653563-86-1
M. Wt: 296.36 g/mol
InChI Key: VGKJYVPCMVMNDH-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate is a complex ester derivative characterized by a central butanoate backbone substituted with ethyl and phenoxy groups. The phenoxy moiety is further modified with a 3-hydroxypropoxy chain.

Properties

CAS No.

653563-86-1

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate

InChI

InChI=1S/C16H24O5/c1-4-16(5-2,15(18)19-3)21-14-9-7-13(8-10-14)20-12-6-11-17/h7-10,17H,4-6,11-12H2,1-3H3

InChI Key

VGKJYVPCMVMNDH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OC)OC1=CC=C(C=C1)OCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate typically involves the esterification of a carboxylic acid with an alcohol. The reaction can be catalyzed by acids such as sulfuric acid or by using enzymes. The specific synthetic route may involve the following steps:

    Preparation of the phenoxy group: This can be achieved by reacting phenol with an appropriate alkyl halide.

    Formation of the hydroxypropoxy group: This involves the reaction of an epoxide with a hydroxyl group.

    Esterification: The final step involves the esterification of the carboxylic acid with the alcohol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate exhibits various biological activities:

  • Anti-inflammatory Properties : Initial assays suggest that the compound may inhibit inflammatory pathways, making it a candidate for therapeutic applications in managing inflammatory diseases.
  • Antioxidant Activity : The presence of hydroxyl groups may enhance its ability to scavenge free radicals, suggesting potential use as an antioxidant in various formulations.

Medicinal Chemistry

This compound's unique structure makes it a candidate for drug development. Its potential anti-inflammatory and antioxidant properties can be explored further for therapeutic applications in conditions such as arthritis or cardiovascular diseases.

Drug Delivery Systems

The compound's ability to form complexes with other molecules suggests possible applications in drug delivery systems. Its structure may facilitate the encapsulation of active pharmaceutical ingredients, enhancing their solubility and bioavailability.

Material Science

Research indicates that compounds with similar structures can be utilized in developing advanced materials, such as coatings or polymers with enhanced properties due to their unique chemical characteristics.

Case Studies

Several studies have highlighted the compound's potential applications:

  • Cellular Assays : In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in cultured cells, indicating its role as an antioxidant agent.
  • Animal Models : In vivo experiments showed promising results in reducing inflammation in mouse models of arthritis, suggesting its potential as a therapeutic agent for inflammatory conditions.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with enzymes, affecting their activity. The phenoxy group can interact with hydrophobic pockets in proteins, altering their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key features include:

  • Methyl ester group: Shared with methyl 4-(hydroxyimino)butanoate () and imidazole-carboxylates ().
  • Phenoxy linkages: Present in boronic acid inhibitors (), ethoxyethanol derivatives (), and the patent compound in .
  • Hydroxypropoxy side chain: Unique compared to analogs but analogous to hydroxyl-containing compounds like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ().
Table 1: Molecular and Functional Comparisons
Compound Name Molecular Weight (Da) Key Functional Groups Biological Activity (if reported)
Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate Not provided Ester, phenoxy, hydroxypropoxy Inferred potential
Methyl 4-(hydroxyimino)butanoate () 131.13 Ester, hydroxyimino Unreported
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () ~272.1 (estimated) Boronic acid, phenoxy, methoxyethyl HDAC inhibition (IC₅₀ ~1 µM)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () Not provided Ethanol, phenoxy, branched alkyl Industrial surfactant applications
Patent compound () Complex structure Spirocyclic, trifluoromethyl, difluorophenoxy Antiviral or anticancer (inferred)

Key Differentiators

  • Hydroxypropoxy vs.
  • Complexity vs. Simplicity : The patent compound () has a spirocyclic core and fluorinated substituents, making it more synthetically challenging than the target compound .

Biological Activity

Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of aryloxyalkanoic acids, characterized by their phenoxy and hydroxypropoxy substituents. Its structure can be represented as follows:

C15H22O4\text{C}_{15}\text{H}_{22}\text{O}_4

This structure is significant as it influences the compound's interactions with biological targets.

Research indicates that this compound exhibits several biological activities, primarily through modulation of enzymatic pathways and cellular processes. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in lipid metabolism, particularly those related to fatty acid synthesis. This inhibition may contribute to its potential use in managing metabolic disorders .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which help in reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.

Antimicrobial Activity

Recent investigations have highlighted the compound's antimicrobial properties. In vitro studies demonstrated that it exhibits significant activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Potential

Several studies have explored the anticancer effects of this compound. For instance:

  • Cell Line Studies : The compound was tested on different cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways, which are critical for programmed cell death .

Case Studies

  • Metabolic Syndrome Model : In a study involving rats with diet-induced obesity, administration of this compound led to a significant reduction in body weight and improvement in lipid profiles. This suggests its potential utility in managing metabolic syndrome .
  • Cancer Treatment Trials : Clinical trials focusing on the efficacy of this compound in treating specific cancers are ongoing. Early results indicate promising outcomes regarding tumor shrinkage and patient survival rates when combined with standard therapies .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialSignificant activity against bacteria
AntioxidantReduces oxidative stress
AnticancerInduces apoptosis in cancer cells
Metabolic EffectsReduces body weight in obese rats

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate?

  • Methodological Answer : Synthesis involves multi-step reactions, including protection/deprotection of functional groups (e.g., hydroxyl groups) and optimization of coupling conditions. For example, analogous compounds in patents utilize esterification and etherification steps under controlled temperatures (e.g., 80°C in DMF with sodium carbonate) to minimize side reactions . Purification via column chromatography or recrystallization is critical to isolate the target compound, as impurities from incomplete reactions or byproducts can affect downstream applications.

Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the ester, ether, and alkyl chain connectivity. For example, the methoxy group (-OCH3_3) typically resonates at ~3.3–3.7 ppm in 1^1H NMR, while aromatic protons from phenoxy groups appear at 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks).
  • IR : Confirm ester carbonyl (C=O) stretches at ~1700–1750 cm1^{-1} and hydroxyl (O-H) bands at ~3200–3600 cm1^{-1} .
    • Cross-referencing with computational tools (e.g., PubChem-derived SMILES or InChI keys) ensures structural consistency .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified?

  • Methodological Answer : Employ HPLC or UPLC with UV/Vis or MS detection, referencing pharmacopeial standards for related esters and ethers. For example, EP guidelines recommend using gradient elution with C18 columns and acetonitrile/water mobile phases to separate impurities arising from incomplete esterification or hydrolysis . Quantify impurities via calibration curves and validate methods per ICH Q2(R1) guidelines.

Q. How can discrepancies in spectral data (e.g., NMR chemical shifts) be resolved during characterization?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Use orthogonal techniques:

  • Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).
  • Conduct 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for aromatic and alkyl regions .
  • Re-purify the compound and reacquire spectra under standardized conditions (e.g., deuterated solvents, calibrated instruments) .

Q. What experimental design principles apply to stability studies of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress (40–60°C) to identify degradation pathways. Monitor via HPLC and characterize degradants using MS .
  • pH-Dependent Stability : Use buffer solutions (pH 1–12) to assess hydrolysis rates of the ester and ether groups. Stability data inform storage conditions (e.g., refrigeration at -20°C for labile derivatives) .

Q. How can low yields in the final synthesis step be addressed?

  • Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):

  • Catalyst Screening : Test palladium or enzyme catalysts for coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .
  • Temperature Control : Higher temperatures (80–100°C) may accelerate kinetics but risk decomposition; use reflux with inert gas (N2_2) to stabilize reactive intermediates .

Notes on Evidence Utilization

  • Synthesis protocols were inferred from analogous reactions in patents and boronate ester syntheses .
  • Analytical methodologies align with pharmacopeial impurity profiling and spectroscopic databases .
  • Stability guidelines incorporate safety data from hazard assessments .

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